MAO-B vs. MAO-A Selectivity Profile
7-Methylquinolin-2-amine demonstrates a moderate selectivity for MAO-B over MAO-A, a profile that distinguishes it from other methylquinoline isomers. In standardized fluorescence-based assays, the compound inhibited human MAO-B with an IC₅₀ of 1.54×10⁴ nM (15.4 µM) [1][2], while its potency against human MAO-A was significantly lower at 1.00×10⁵ nM (100 µM) [1]. This yields a MAO-B/MAO-A selectivity ratio of approximately 6.5-fold. For comparison, the structurally related 4- and 6-methylquinolines are reported as potent, competitive inhibitors of MAO-A with Ki values of 23.4 µM for 6-MQ, but are very weak inhibitors of MAO-B [3]. The 2-amino-7-methyl substitution pattern therefore offers a distinct selectivity profile compared to simple methylquinolines lacking the 2-amino group.
Comparator: 6-Methylquinoline MAO-A Ki 23.4 µM; weak MAO-B
Result: 6.5-fold MAO-B selectivity vs. MAO-A-selective 6-MQ
| Evidence Dimension | MAO-B vs. MAO-A inhibition potency |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 15.4 µM; MAO-A IC₅₀ = 100 µM |
| Comparator Or Baseline | 6-Methylquinoline (6-MQ): MAO-A Ki = 23.4 µM; weak MAO-B inhibition |
| Quantified Difference | Target compound shows 6.5-fold MAO-B selectivity; 6-MQ is MAO-A selective |
| Conditions | Inhibition of MAO-B/A assessed via conversion of kynuramine to 4-hydroxyquinoline in fluorescence assay |
Why This Matters
This distinct isoform selectivity profile allows researchers to target MAO-B with reduced MAO-A off-target activity, a critical consideration when designing experiments or lead series focused on neurological indications where MAO-B inhibition is desired.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484). Affinity Data for 7-Methylquinolin-2-amine. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401987 View Source
- [2] BindingDB. BDBM50450822 (CHEMBL4216610). Affinity Data for 7-Methylquinolin-2-amine. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450822 View Source
- [3] Naoi, M., et al. (1988). Inhibition of type A monoamine oxidase by methylquinolines and structurally related compounds. Journal of Neurochemistry, 50(4), 1105-1110. DOI: 10.1111/j.1471-4159.1988.tb10579.x View Source
